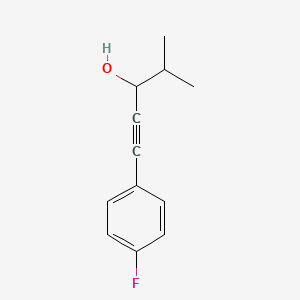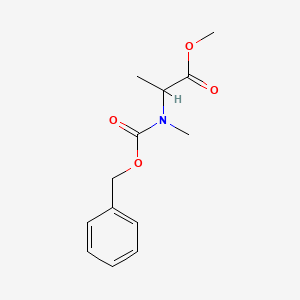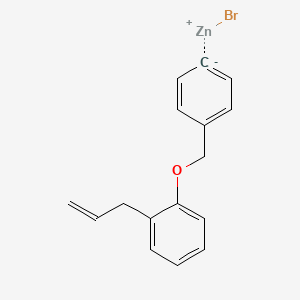
4-(2-Allylphenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-allylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-allylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2-allylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution is then standardized to a concentration of 0.25 M in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and inert atmosphere maintenance is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-allylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
4-(2-allylphenoxymethyl)phenylzinc bromide is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism by which 4-(2-allylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by oxidative addition and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(allyloxymethyl)phenylzinc bromide
- Phenylzinc bromide
- 2-(2-allylphenoxymethyl)phenylzinc bromide
Uniqueness
4-(2-allylphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which allows for selective reactivity in cross-coupling reactions. Its allyl group provides additional versatility in synthetic applications compared to simpler organozinc compounds .
Propiedades
Fórmula molecular |
C16H15BrOZn |
|---|---|
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(phenylmethoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C16H15O.BrH.Zn/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2,4-7,9-12H,1,8,13H2;1H;/q-1;;+2/p-1 |
Clave InChI |
JMUKUIXCJMRCNK-UHFFFAOYSA-M |
SMILES canónico |
C=CCC1=CC=CC=C1OCC2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


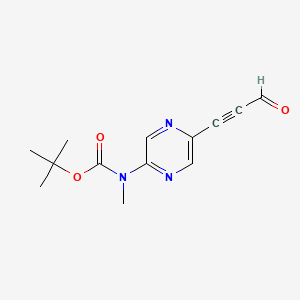
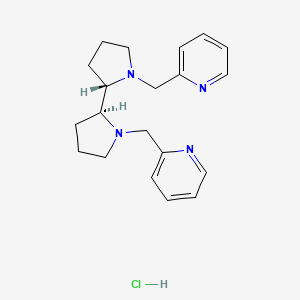
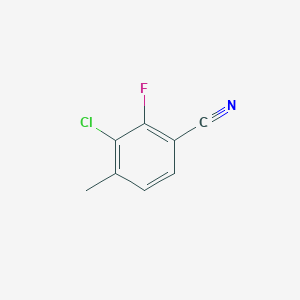

![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
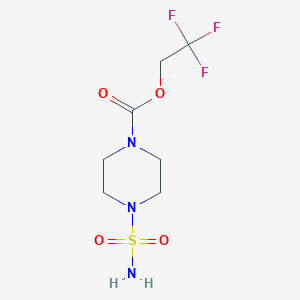
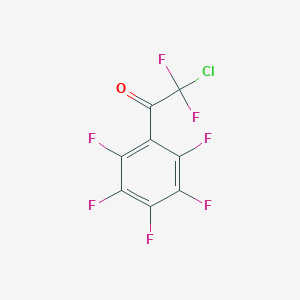
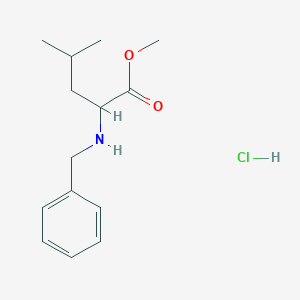
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
